4-Bromo-1-(fluoromethyl)-2-methylbenzene
Description
Overview of Fluorinated and Brominated Toluene (B28343) Derivatives in Contemporary Organic Chemistry
Within the vast family of halogenated aromatics, fluorinated and brominated toluene derivatives hold a special place. Fluorine, the most electronegative element, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly valuable in drug discovery. d-nb.info The selective introduction of fluorine into a toluene scaffold can lead to potent bioactive molecules.
Brominated toluenes are also of significant interest, primarily as versatile intermediates in organic synthesis. google.comtandfonline.com The carbon-bromine bond is sufficiently reactive to participate in a variety of cross-coupling reactions, yet stable enough to be carried through multi-step synthetic sequences. Benzylic bromination of toluene derivatives, in particular, provides access to key precursors for pharmaceuticals and agrochemicals. tandfonline.combohrium.com The combination of both fluorine and bromine on a toluene framework, as seen in 4-Bromo-1-(fluoromethyl)-2-methylbenzene, offers a dual functionality that can be exploited for the construction of complex molecular architectures.
Importance of Aryl Halides and Benzylic Halides as Synthetic Intermediates
Aryl halides, compounds where a halogen is directly attached to an aromatic ring, are indispensable in synthetic organic chemistry. fiveable.me They are key substrates in numerous transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are foundational methods for forming carbon-carbon and carbon-heteroatom bonds. fiveable.me The reactivity of aryl halides in these reactions is dependent on the nature of the halogen, with reactivity generally increasing down the group (F < Cl < Br < I). Aryl bromides offer a good balance of reactivity and stability, making them widely used intermediates.
Benzylic halides, where a halogen is attached to a carbon atom adjacent to an aromatic ring, also exhibit unique reactivity. The benzylic position is activated towards both nucleophilic substitution (SN1 and SN2) and radical reactions. beilstein-journals.orgbeilstein-journals.org While the carbon-fluorine bond is the strongest carbon-halogen bond, recent advances have enabled the activation of benzylic fluorides as leaving groups in substitution reactions, often using hydrogen bond donors to facilitate the process. beilstein-journals.orgbeilstein-journals.orgnih.gov This has opened up new avenues for the late-stage introduction of functional groups.
Structural Features and Reactivity Context of this compound
This compound is a substituted toluene derivative that possesses both an aryl halide and a benzylic halide functionality. Its structure consists of a benzene (B151609) ring substituted with a bromine atom, a fluoromethyl group, and a methyl group at positions 4, 1, and 2, respectively.
The reactivity of this compound is dictated by the interplay of its functional groups. The aryl bromide at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. fiveable.me The fluoromethyl group at the benzylic position is less reactive than other benzylic halides but can undergo nucleophilic substitution under specific activating conditions. beilstein-journals.orgresearchgate.net The methyl group at the 2-position provides steric hindrance and can influence the regioselectivity of reactions involving the aromatic ring. The electronic effects of the substituents also play a role, with the bromine and fluorine atoms exerting inductive electron-withdrawing effects.
| Property | Value |
|---|
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-(fluoromethyl)-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREHZAOZXBYTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824142-81-5 | |
| Record name | 4-Bromo-2-methylbenzyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Bromo 1 Fluoromethyl 2 Methylbenzene
Strategic Approaches to the Synthesis of Fluorinated Benzylic Systems
The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Fluorinated benzylic systems are of particular interest in pharmaceutical and agrochemical research. The synthesis of these compounds hinges on two primary strategies: the regioselective functionalization of the aromatic ring to install necessary substituents and the subsequent selective fluorination of a benzylic position.
Regioselective Functionalization of Substituted Aromatics
The foundational step in the synthesis of 4-Bromo-1-(fluoromethyl)-2-methylbenzene is the creation of a correctly substituted aromatic precursor. A logical starting material for this synthesis is 1,2-dimethylbenzene (o-xylene), which provides the required arrangement of the two methyl groups that will become the methyl and fluoromethyl substituents.
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry used to introduce a wide variety of functional groups onto a benzene (B151609) ring. nih.gov For the synthesis of the target molecule, a bromine atom must be introduced at the C4 position of the 1,2-dimethylbenzene ring.
The two methyl groups on 1,2-dimethylbenzene are activating and act as ortho, para-directors. The combined directing effect of these two groups strongly favors the substitution at the positions para to each methyl group (C4 and C5). This makes the regioselective bromination to form 4-bromo-1,2-dimethylbenzene a highly efficient process.
The mechanism for this reaction is a classic electrophilic aromatic substitution. pressbooks.publumenlearning.comkhanacademy.org
Generation of the Electrophile : A Lewis acid catalyst, typically iron(III) bromide (FeBr₃), is used to polarize the bromine molecule (Br₂), creating a potent electrophile (Br⁺). lumenlearning.com Often, iron metal is used, which is converted to FeBr₃ in situ. lumenlearning.com
Nucleophilic Attack : The electron-rich π-system of the 1,2-dimethylbenzene ring attacks the electrophilic bromine. This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org
Deprotonation : A weak base, such as the FeBr₄⁻ complex, removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the final product, 4-bromo-1,2-dimethylbenzene. libretexts.org
Table 1: Typical Conditions for Electrophilic Bromination of 1,2-Dimethylbenzene
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Starting Material | 1,2-Dimethylbenzene (o-xylene) | Provides the 1,2-disubstituted methyl pattern. | google.comchemimpex.com |
| Brominating Agent | Bromine (Br₂) | Source of the electrophile. | lumenlearning.com |
| Catalyst | Iron(III) bromide (FeBr₃) or Iron powder (Fe) | Lewis acid to activate the brominating agent. | pressbooks.publumenlearning.com |
| Solvent | Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄) | Inert solvent for the reaction. | google.com |
| Temperature | 0°C to room temperature | Controls reaction rate and minimizes side products. | google.com |
This reaction proceeds with high yield and selectivity for the 4-bromo isomer, which serves as the key intermediate for the subsequent benzylic functionalization. google.commyskinrecipes.com
While the target compound features a fluoromethyl group, it is instructive to consider the challenges of introducing a fluorine atom directly onto the aromatic ring via electrophilic substitution. This route is generally not preferred due to the extreme reactivity of elemental fluorine and the difficulties in controlling selectivity.
Direct fluorination with fluorine gas (F₂) is highly exothermic and often leads to a mixture of products and even degradation of the starting material. rsc.org Consequently, specialized and milder electrophilic fluorinating reagents have been developed. wikipedia.org These include N-F reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ (F-TEDA-BF₄). wikipedia.orgenamine.netmdpi.com
Despite the availability of these modern reagents, several challenges remain:
Regioselectivity : Achieving high regioselectivity can be difficult, especially on activated rings where multiple positions are susceptible to attack. This can lead to mixtures of regioisomers. rsc.orgwikipedia.org
Substrate Scope : Electrophilic fluorination is most effective on electron-rich aromatic compounds. Aromatic rings with deactivating groups may not react efficiently. wikipedia.org
Cost and Availability : Many advanced fluorinating agents are expensive, which can be a limiting factor for large-scale synthesis.
Given these challenges, a more robust and controllable strategy for synthesizing this compound involves introducing the fluorine atom at the benzylic position of a pre-functionalized aromatic ring.
Benzylic Fluorination Techniques
With the intermediate 4-bromo-1,2-dimethylbenzene in hand, the next phase of the synthesis focuses on modifying one of the methyl groups. This is achieved by first activating the benzylic position, typically by converting it into a benzylic halide, which is then subjected to nucleophilic fluorination.
The benzylic C-H bonds of the methyl groups are significantly weaker than alkyl C-H bonds, making them susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for selectively brominating the benzylic position without affecting the aromatic ring. masterorganicchemistry.comresearchgate.net This reaction, known as the Wohl-Ziegler bromination, is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.netsci-hub.se
The mechanism proceeds via a radical chain reaction: chemistrysteps.comnumberanalytics.com
Initiation : The radical initiator (or UV light) generates a small number of bromine radicals (Br•) from trace amounts of Br₂ that are present.
Propagation :
A bromine radical abstracts a hydrogen atom from a methyl group on 4-bromo-1,2-dimethylbenzene. This forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr).
The HBr reacts with NBS to produce a molecule of Br₂. chemistrysteps.com
The benzylic radical then reacts with a Br₂ molecule to form the product, 4-bromo-1-(bromomethyl)-2-methylbenzene, and a new bromine radical, which continues the chain.
Termination : The reaction ceases when radicals combine with each other.
The use of NBS is crucial because it maintains a very low, steady-state concentration of Br₂ and HBr, which suppresses the competing electrophilic addition of bromine to the aromatic ring. masterorganicchemistry.comyoutube.com The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄). sci-hub.se
Table 2: Reagents for Benzylic Bromination
| Reagent | Role | Typical Conditions | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Bromine source | 1.0-1.1 equivalents | masterorganicchemistry.comresearchgate.net |
| Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide | Radical initiator | Catalytic amount | sci-hub.se |
| UV Light (hν) | Radical initiator | Broad-spectrum lamp | researchgate.net |
| Carbon Tetrachloride (CCl₄) | Solvent | Reflux temperature | sci-hub.se |
The resulting product, 4-bromo-1-(bromomethyl)-2-methylbenzene, is a versatile intermediate poised for the final fluorination step.
The final step in the synthesis is the conversion of the benzylic bromide to the target benzyl (B1604629) fluoride (B91410). This is accomplished through a nucleophilic substitution reaction where the bromide is displaced by a fluoride ion. Benzylic bromides are excellent substrates for this transformation.
A variety of nucleophilic fluorinating agents can be employed for this halogen exchange (Halex) reaction. The choice of reagent and conditions is critical to ensure high yield and minimize side reactions, such as elimination.
Common fluorinating agents include:
Alkali Metal Fluorides : Spray-dried potassium fluoride (KF) and cesium fluoride (CsF) are frequently used. The reaction often requires a polar aprotic solvent like acetonitrile (B52724) or DMF and may be facilitated by a phase-transfer catalyst (e.g., 18-crown-6) to enhance the solubility and nucleophilicity of the fluoride salt. thieme-connect.de
Ammonium Fluorides : Tetrabutylammonium (B224687) fluoride (TBAF) is a soluble source of fluoride ions that is effective under mild conditions. thieme-connect.de More recently, reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) have also been shown to be effective for the fluorination of benzylic bromides. nii.ac.jprsc.org
Deoxyfluorinating Reagents : While the direct substitution of the bromide is more common, an alternative involves first converting the benzyl bromide to a benzyl alcohol (via hydrolysis) and then treating the alcohol with a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor™. organic-chemistry.orgtcichemicals.com This two-step process is generally less atom-economical.
The reaction typically proceeds via an Sₙ2 mechanism, involving a backside attack by the fluoride nucleophile on the carbon atom bearing the bromine, leading to an inversion of configuration if the carbon were chiral.
Table 3: Comparison of Nucleophilic Fluorinating Agents for Benzylic Bromides
| Fluorinating Agent | Typical Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|
| Potassium Fluoride (KF) | Acetonitrile, DMF | 80-120°C | Inexpensive; often requires a phase-transfer catalyst. | thieme-connect.de |
| Cesium Fluoride (CsF) | Acetonitrile, DMF | Room Temp - 80°C | More reactive and soluble than KF but more expensive. | thieme-connect.de |
| Tetrabutylammonium Fluoride (TBAF) | THF, Acetonitrile | Room Temp | Soluble in organic solvents; mild conditions. | thieme-connect.de |
| Triethylamine Trihydrofluoride (Et₃N·3HF) | Acetonitrile | Room Temp - 80°C | Effective liquid fluorinating agent. | nii.ac.jprsc.org |
Successful execution of this final step yields the desired product, this compound.
Multi-Step Convergent and Divergent Synthetic Routes
The synthesis of a specifically substituted aromatic compound like this compound necessitates a carefully planned multi-step approach. The arrangement of three different substituents—bromo, fluoromethyl, and methyl—on the benzene ring requires precise control over the regioselectivity of each synthetic transformation. The order in which these groups are introduced is critical to achieving the desired 1,2,4-substitution pattern. lumenlearning.com
Utilization of Ortho-Directing Groups in Aromatic Functionalization
In electrophilic aromatic substitution reactions, the existing substituents on the ring dictate the position of incoming groups. Both the methyl (-CH₃) group and the bromine (-Br) atom are classified as ortho, para-directors. masterorganicchemistry.comchemicalforums.com However, the methyl group is an activating director, while bromine is a deactivating director. reddit.com This difference in electronic influence is pivotal in designing a synthetic route.
When considering a disubstituted intermediate such as 4-bromotoluene, the directing effects of both groups must be analyzed to predict the outcome of a subsequent substitution. The activating methyl group strongly directs incoming electrophiles to its ortho (position 2 and 6) and para (position 4) positions. The deactivating bromo group directs to its ortho (position 3 and 5) and para (position 1) positions. In the case of 4-bromotoluene, the para position to the methyl group is already occupied by bromine. Therefore, electrophilic attack is most likely to occur at the position ortho to the methyl group (position 2), which is also meta to the bromo group. This synergistic directing effect allows for the regioselective introduction of a functional group at the desired carbon, which can then be converted into the fluoromethyl group.
Research has also demonstrated that bromine itself can act as an effective ortho-directing group in metalation reactions, facilitating functionalization at the adjacent position. nih.gov This property can be exploited in certain synthetic strategies to ensure high regioselectivity.
Development of Novel Synthetic Pathways to Access this compound
Given the specific substitution pattern, several plausible synthetic pathways can be devised starting from commercially available precursors. Two logical routes involve the initial preparation of a key intermediate, 4-bromo-2-methyltoluene, followed by the introduction of the fluoromethyl group.
Pathway A: Benzylic Halogenation and Nucleophilic Fluorination
This common strategy involves the functionalization of the benzylic methyl group.
Electrophilic Bromination: The synthesis can commence with 2-methyltoluene (o-xylene), which undergoes electrophilic bromination to yield 4-bromo-2-methyltoluene as the major product due to the directing influence of the methyl group.
Benzylic Bromination: The resulting 4-bromo-2-methyltoluene is subjected to a free-radical bromination using a reagent like N-Bromosuccinimide (NBS) and a radical initiator. This selectively brominates the benzylic position, yielding 4-bromo-1-(bromomethyl)-2-methylbenzene. nih.gov
Nucleophilic Fluorination: The final step is a nucleophilic substitution reaction where the benzylic bromine is displaced by a fluoride ion. This can be achieved using various fluorinating agents, such as potassium fluoride (KF) with a phase-transfer catalyst or milder, more soluble sources like tetrabutylammonium fluoride (TBAF). nih.gov
Pathway B: Reduction and Deoxofluorination
This alternative route introduces the fluorine atom from a benzylic alcohol intermediate.
Formylation/Carboxylation: Starting again with 4-bromo-2-methyltoluene, a formyl (-CHO) or carboxyl (-COOH) group can be introduced at the 1-position via reactions like the Vilsmeier-Haack reaction or Friedel-Crafts acylation followed by oxidation.
Reduction to Alcohol: The aldehyde or carboxylic acid is then reduced to the corresponding primary alcohol, (4-bromo-2-methylphenyl)methanol. This reduction is typically performed with reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). A known synthetic route exists for the conversion of this alcohol to the corresponding chloromethyl derivative. chemicalbook.com
Deoxofluorination: The benzylic alcohol is converted directly to the target benzylic fluoride using a deoxofluorinating agent. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for this transformation. beilstein-journals.org
The following table summarizes these proposed multi-step synthetic pathways.
| Step | Pathway A: Benzylic Halogenation Route | Reagents | Pathway B: Reduction & Deoxofluorination Route | Reagents |
| 1 | Electrophilic Bromination of 2-methyltoluene | Br₂, FeBr₃ | Formylation of 4-bromo-2-methyltoluene | e.g., Vilsmeier-Haack (POCl₃, DMF) |
| 2 | Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | Reduction of Aldehyde | NaBH₄ or LiAlH₄ |
| 3 | Nucleophilic Fluorination | KF, crown ether or TBAF | Deoxofluorination of Alcohol | DAST or Deoxo-Fluor® |
Catalytic Strategies in the Synthesis of this compound
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. Transition metal catalysis is particularly prominent in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govnih.gov
Transition Metal-Catalyzed C-C and C-X Bond Forming Reactions
The construction of this compound can benefit from several catalytic bond-forming reactions.
C-F Bond Formation: While nucleophilic fluorination is a classic method, transition metal-catalyzed approaches have emerged as powerful alternatives. Palladium-catalyzed fluorination of aryl or benzyl halides/triflates represents a key strategy. nih.gov This typically involves the oxidative addition of the organic halide to a Pd(0) complex, followed by fluoride transfer and reductive elimination to form the C-F bond. acs.org Similarly, copper-catalyzed reactions are widely used for the synthesis of fluorinated arenes, including trifluoromethyl arenes, which are structurally related to the target compound. organic-chemistry.orgrsc.org
C-Br Bond Formation: The introduction of the bromine atom onto the aromatic ring is conventionally achieved via electrophilic aromatic substitution. However, catalytic C-H activation/bromination reactions are also being developed, offering alternative routes that may provide different regioselectivity or milder conditions.
Cross-Coupling Reactions: A convergent synthesis could be designed using cross-coupling reactions. For example, a suitably functionalized organometallic reagent, such as (4-bromo-2-methylphenyl)boronic acid, could be coupled with a fluoromethylating electrophile under palladium or copper catalysis. These cross-coupling reactions are known for their high efficiency and broad substrate scope. nih.gov
The table below provides examples of transition metal catalysts used in relevant bond-forming reactions.
| Catalyst System | Reaction Type | Substrate Type | Description |
| Palladium(0) with specialized ligands (e.g., t-BuBrettPhos) | Nucleophilic Fluorination | Aryl/Benzyl Halides | Catalyzes the displacement of halides with fluoride, enabling C-F bond formation under relatively mild conditions. nih.gov |
| Copper(I) Salts (e.g., CuI, CuTC) | Trifluoromethylation | Aryl Boronic Acids | Mediates the transfer of a CF₃ group, a process mechanistically relevant to other fluoroalkylation reactions. organic-chemistry.org |
| Ruthenium(II) Complexes | Directed C-H Functionalization | Arenes with Directing Groups | Enables ortho-functionalization of aromatic C-H bonds, potentially for introducing the bromomethyl or a precursor group. researchgate.net |
| Palladium(0) (e.g., Pd(PPh₃)₄) | Negishi/Stille Coupling | Organozinc/Organotin Reagents | Used for C-C bond formation, which could be applied in building the substituted aromatic ring from smaller fragments. nih.gov |
Stereoselective and Regioselective Considerations in Catalyst Design
Regioselectivity: As discussed, achieving the correct 1,2,4-substitution pattern is the primary challenge in synthesizing this compound. In catalytic reactions, the design of the catalyst, particularly the ligands coordinated to the metal center, plays a crucial role in controlling regioselectivity. For instance, in directed C-H activation, the catalyst coordinates to a directing group on the substrate, leading to functionalization exclusively at the ortho position. researchgate.net In cross-coupling reactions involving di- or tri-substituted arenes, the catalyst's ability to selectively react at one position over another (e.g., selective coupling at the more sterically accessible or electronically favorable site) is critical for obtaining a single product isomer. nih.govorganic-chemistry.org
Stereoselectivity: The target molecule, this compound, is achiral because the benzylic carbon is a -CH₂F group. Therefore, stereoselective synthesis is not a consideration for the final product. However, the principles of stereoselective catalysis are paramount in the broader field of fluorine chemistry. If a related compound with a stereocenter at the benzylic position (e.g., 4-bromo-1-(1-fluoroethyl)-2-methylbenzene) were the target, the development of an enantioselective catalytic method for the C-F bond-forming step would be essential. Research into the stereochemical outcomes of C-F bond activation and formation reveals that both associative (Sₙ2-like) and dissociative (Sₙ1-like) pathways can operate, influencing the stereointegrity of the reaction. beilstein-journals.org
Chemical Reactivity and Transformation Mechanisms of 4 Bromo 1 Fluoromethyl 2 Methylbenzene
Reactivity Profile of the Aromatic Ring System
The benzene (B151609) ring in 4-Bromo-1-(fluoromethyl)-2-methylbenzene is substituted with a bromine atom, a methyl group, and a fluoromethyl group. These substituents influence the ring's electron density and regioselectivity in aromatic substitution reactions.
Electrophilic Aromatic Substitution Mechanisms and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. youtube.com The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. libretexts.org In the second step, a proton is removed from the arenium ion to restore the aromaticity of the ring. masterorganicchemistry.com
The regioselectivity of EAS reactions on substituted benzenes is governed by the electronic properties of the existing substituents. In the case of this compound, the methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects. Conversely, the bromine atom is a deactivating, ortho, para-director due to its electron-withdrawing inductive effect and electron-donating resonance effect. The fluoromethyl group is generally considered to be weakly deactivating due to the electron-withdrawing nature of the fluorine atom.
When both activating and deactivating groups are present, the activating group typically controls the regioselectivity. youtube.com Therefore, the methyl group will primarily direct incoming electrophiles to the positions ortho and para to it. Given the existing substitution pattern, the available positions for electrophilic attack are at C3, C5, and C6. The ortho position (C3) and the other ortho position (C1, which is already substituted) are adjacent to the methyl group. The para position (C5) is also available. Steric hindrance from the adjacent fluoromethyl and bromo groups may influence the distribution of isomers.
Nucleophilic Aromatic Substitution Potential and Limitations
Nucleophilic aromatic substitution (SNAr) is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov Although aryl halides are generally inert to SN1 and SN2 conditions, nucleophilic substitution on an aromatic ring can occur if the ring is sufficiently electron-deficient. libretexts.org
For this compound, the presence of the deactivating bromine and fluoromethyl groups is not typically sufficient to activate the ring for SNAr reactions under standard conditions. youtube.com Stronger activation, usually from nitro groups positioned ortho or para to the leaving group, is generally required for these reactions to proceed efficiently. libretexts.org Therefore, the potential for nucleophilic aromatic substitution on the unmodified ring of this compound is limited.
Reactivity at the Fluoromethyl Benzylic Position
The carbon atom adjacent to the benzene ring is known as the benzylic position. libretexts.org This position is particularly reactive due to the ability of the aromatic ring to stabilize intermediates such as carbocations, radicals, and carbanions through resonance. libretexts.orglibretexts.org
Nucleophilic Substitution (SN1/SN2) Pathways
Benzylic halides are known to undergo nucleophilic substitution reactions. libretexts.org The specific pathway, either SN1 or SN2, depends on the reaction conditions, including the nature of the nucleophile, the solvent, and the structure of the substrate. leah4sci.comyoutube.com
SN1 Pathway : This pathway involves the formation of a carbocation intermediate. youtube.com Benzylic carbocations are stabilized by resonance, which delocalizes the positive charge into the aromatic ring. libretexts.org This stabilization makes the SN1 pathway more favorable for benzylic halides compared to their non-aromatic counterparts. youtube.com Polar protic solvents favor the SN1 mechanism. youtube.com
SN2 Pathway : This is a one-step, concerted mechanism where the nucleophile attacks the carbon center at the same time the leaving group departs. leah4sci.com This pathway is favored by strong nucleophiles and polar aprotic solvents. youtube.com
For this compound, both SN1 and SN2 reactions are possible at the benzylic position. The choice between the two pathways can be influenced by the specific reaction conditions employed.
Radical Reactions Involving the Benzylic Fluoromethyl Group
The benzylic position is also susceptible to radical reactions. The stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring, is a key factor in these reactions. libretexts.orgyoutube.com A common example is the free-radical bromination of alkylbenzenes using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orgyoutube.com This reaction selectively introduces a bromine atom at the benzylic position. libretexts.org
While the starting compound already has a fluorine at the benzylic position, understanding the principles of benzylic radical formation is crucial for predicting potential side reactions or further transformations under radical conditions. The stability of the benzylic radical intermediate is a key factor in these reactions. youtube.com
Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide Moiety
The carbon-bromine bond in this compound provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Organoboron compounds | Pd(PPh₃)₄, Na₂CO₃ | Biaryls, Alkylated arenes |
| Heck Reaction | Alkenes | Pd(OAc)₂, P(o-tol)₃, Et₃N | Substituted alkenes |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl alkynes |
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The Suzuki reaction is widely used due to its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond. beilstein-journals.orguwindsor.ca The reaction is typically carried out in the presence of a palladium catalyst and a base.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. nih.govresearchgate.net
These palladium-catalyzed cross-coupling reactions offer a versatile platform for the derivatization of the this compound scaffold, enabling the synthesis of a wide array of more complex molecules.
Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Alkyl Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. researchgate.net In the context of this compound, the aryl bromide moiety readily participates in this reaction to form biaryl structures or to introduce alkyl substituents.
While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar structures. For instance, the coupling of benzyl (B1604629) halides with arylboronic acids is a well-established transformation. rsc.org In a representative reaction, a benzyl halide can be coupled with an arylboronic acid in the presence of a palladium catalyst and a suitable base to yield the corresponding diarylmethane derivative. rsc.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzyl Halides with Arylboronic Acids
| Entry | Benzyl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Methylbenzyl chloride | Phenylboronic acid | PdCl2 (5), PPh3 (11) | Na2CO3 | THF/H2O | 40 | 79 |
Data is illustrative and based on reactions of similar substrates. rsc.org
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that includes the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. nih.gov
Other Metal-Mediated Coupling Reactions (e.g., Negishi Coupling)
The Negishi coupling is another important carbon-carbon bond-forming reaction that utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. numberanalytics.comnumberanalytics.com This reaction is known for its high functional group tolerance and its ability to form C(sp³)–C(sp²) bonds. numberanalytics.com The reaction of this compound with an organozinc reagent would proceed at the aryl bromide position to yield the corresponding coupled product.
The general mechanism of the Negishi coupling involves the oxidative addition of the aryl bromide to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent, and finally, reductive elimination to give the desired product and regenerate the catalyst. numberanalytics.com
While specific examples for this compound are scarce, the Negishi coupling of aryl bromides with various organozinc reagents is a well-established and versatile method. For instance, functionalized organozinc compounds can be prepared and coupled with aryl bromides in the presence of a palladium catalyst to afford complex molecules in good yields. researchgate.net
Table 2: General Conditions for Negishi Coupling of Aryl Bromides
| Entry | Aryl Bromide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp |
| 1 | Bromobenzene | Alkylzinc bromide | Pd(OAc)2 (1-2) / Ligand | THF | rt |
This table represents general conditions and not a specific reaction of the subject compound.
Functional Group Transformations of the Methyl Substituent
The methyl group on the aromatic ring of this compound is also amenable to chemical modification, primarily through oxidation reactions. These transformations can introduce valuable functional groups such as aldehydes and carboxylic acids, further expanding the synthetic utility of the parent molecule.
The oxidation of methyl groups on aromatic rings, particularly in toluene (B28343) derivatives, is a common transformation. wikipedia.org Strong oxidizing agents like potassium permanganate (B83412) can oxidize the methyl group to a carboxylic acid. wikipedia.org Milder oxidation conditions can lead to the formation of the corresponding benzaldehyde. wikipedia.org
The presence of the benzylic fluoromethyl group and the aryl bromide must be considered when planning the oxidation of the methyl group, as these functionalities could also be sensitive to certain oxidizing agents. Selective oxidation of the methyl group would require careful selection of reagents and reaction conditions. For instance, benzylic bromides can be oxidized to aldehydes using reagents like DMSO in the presence of zinc salts. benthamopen.com
Table 3: Potential Oxidation Reactions of the Methyl Group in Toluene Derivatives
| Entry | Substrate | Reagent | Product |
| 1 | p-Bromotoluene | KMnO4 | p-Bromobenzoic acid |
| 2 | p-Bromotoluene | (milder oxidation) | p-Bromobenzaldehyde |
This table illustrates potential transformations based on the reactivity of similar compounds. wikipedia.org
The mechanism of these oxidations can vary. With strong oxidizing agents like KMnO4, the reaction proceeds through a series of steps involving the formation of a manganese ester and subsequent cleavage to the carboxylic acid. Radical-mediated pathways can also be involved, especially under conditions that promote the formation of benzylic radicals.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Protons
The ¹H NMR spectrum of 4-Bromo-1-(fluoromethyl)-2-methylbenzene is expected to exhibit distinct signals corresponding to the aromatic protons, the fluoromethyl group, and the methyl group. The aromatic region would likely show three signals due to the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be influenced by the positions of the bromo, fluoromethyl, and methyl substituents. The aliphatic region would contain a doublet for the fluoromethyl protons, resulting from coupling with the adjacent fluorine atom, and a singlet for the methyl protons.
For a comparative analysis, the ¹H NMR data for 4-(fluoromethyl)-1-methyl-2-nitrobenzene is presented below. The strong electron-withdrawing nature of the nitro group compared to the bromine atom is expected to shift the signals of adjacent protons downfield.
| Protons | Expected Chemical Shift (δ) for this compound | Experimental Data for 4-(fluoromethyl)-1-methyl-2-nitrobenzene (δ, ppm) |
| Aromatic-H | ~7.0-7.5 ppm | 7.37 (d, J = 7.8 Hz, 1H), 7.50 (d, J = 7.8 Hz, 1H), 7.97 (s, 1H) |
| -CH₂F | ~5.3-5.5 ppm | 5.40 (d, J = 47.2 Hz, 2H) |
| Ar-CH₃ | ~2.3-2.5 ppm | 2.6 (s, 3H) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct carbon signals are anticipated: six for the aromatic carbons and one each for the fluoromethyl and methyl carbons. The carbon of the fluoromethyl group will appear as a doublet due to coupling with the fluorine atom.
The experimental ¹³C NMR data for 4-(fluoromethyl)-1-methyl-2-nitrobenzene is provided for comparison. The electron-withdrawing nitro group will significantly deshield the carbon atom to which it is attached.
| Carbon | Expected Chemical Shift (δ) for this compound | Experimental Data for 4-(fluoromethyl)-1-methyl-2-nitrobenzene (δ, ppm) |
| Aromatic-C | ~120-140 ppm | 123.3 (d, J = 6.8 Hz), 131.5 (d, J = 5.9 Hz), 133.2, 133.9 (d, J = 2.5 Hz), 135.6 (d, J = 18.3 Hz), 149.2 |
| -CH₂F | ~80-85 ppm | 82.9 (d, J = 169.2 Hz) |
| Ar-CH₃ | ~18-22 ppm | 20.2 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single signal is expected for the fluorine atom in the fluoromethyl group. This signal would likely be a triplet due to coupling with the two adjacent protons.
The experimental ¹⁹F NMR data for 4-(fluoromethyl)-1-methyl-2-nitrobenzene shows a chemical shift of -210.66 ppm. The chemical shift for the target compound is expected to be in a similar region, though the electronic effect of the bromo substituent may cause a slight variation.
| Fluorine | Expected Chemical Shift (δ) for this compound | Experimental Data for 4-(fluoromethyl)-1-methyl-2-nitrobenzene (δ, ppm) |
| -CH₂F | ~ -200 to -220 ppm | -210.66 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information
While one-dimensional NMR provides significant structural information, two-dimensional (2D) NMR techniques are essential for confirming the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon signals for the aromatic CH groups, the fluoromethyl group, and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the substitution pattern on the benzene ring. For instance, correlations would be expected between the methyl protons and the adjacent aromatic carbons, and between the fluoromethyl protons and the carbon to which the fluoromethyl group is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, NOESY could show correlations between the methyl protons and the adjacent aromatic proton, as well as between the fluoromethyl protons and its neighboring aromatic proton.
Due to the lack of experimental data, a detailed analysis of 2D NMR spectra for this compound cannot be provided. However, the application of these techniques would be fundamental in confirming the proposed structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.
For this compound, characteristic IR and Raman bands would be expected for the C-H stretching of the aromatic ring and the aliphatic methyl and fluoromethyl groups, C=C stretching of the aromatic ring, and the C-F and C-Br stretching vibrations.
The experimental IR data for 4-(fluoromethyl)-1-methyl-2-nitrobenzene is presented below. The nitro group has very strong and characteristic symmetric and asymmetric stretching bands, which would be absent in the spectrum of the bromo-analogue.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Experimental IR Data for 4-(fluoromethyl)-1-methyl-2-nitrobenzene (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 | Not explicitly assigned, but expected in this region. |
| Aliphatic C-H Stretch | 2850-3000 | 2933 |
| Aromatic C=C Stretch | 1450-1600 | 1497 |
| -NO₂ Asymmetric Stretch | N/A | 1527 |
| -NO₂ Symmetric Stretch | N/A | 1344 |
| C-F Stretch | 1000-1100 | 986 |
| C-Br Stretch | 500-600 | Not provided. |
Experimental Raman data for either compound is not available. However, Raman spectroscopy would be expected to provide complementary information, particularly for the non-polar C=C and C-Br bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorption bands in the UV region, typically arising from π to π* transitions of the benzene ring. The substitution pattern and the nature of the substituents influence the position and intensity of these absorption maxima (λmax).
No experimental UV-Vis data for this compound is available in the searched literature. A theoretical analysis suggests that the primary absorption bands would likely occur in the range of 200-280 nm. The presence of the bromine atom, with its lone pairs of electrons, may cause a slight red shift (shift to longer wavelengths) of these bands compared to unsubstituted toluene (B28343).
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) serves as a critical analytical tool for the unambiguous identification of this compound. This technique provides a highly accurate measurement of the molecule's mass, allowing for the determination of its elemental formula. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are separated by 2 Daltons (Da). This distinctive M and M+2 pattern is a key signature for bromine-containing compounds.
While specific experimental HRMS data for this compound is not widely published, the theoretical exact masses for its molecular ions can be calculated. These calculations are fundamental for confirming the compound's identity in a sample.
Table 1: Theoretical HRMS Data for this compound Molecular Ions
| Ion Formula | Isotope | Theoretical Exact Mass (Da) |
|---|---|---|
| [C₈H₈⁷⁹BrF]⁺ | ⁷⁹Br | 201.9817 |
Fragmentation analysis within the mass spectrometer provides further structural information. The fluoromethylbenzyl moiety is susceptible to specific cleavage patterns under ionization. Common fragmentation pathways would likely involve the loss of the fluorine atom or the entire fluoromethyl group. The cleavage of the C-Br bond is also a possible fragmentation route. Studying these patterns helps to piece together the molecular structure and confirm the connectivity of the atoms.
X-ray Crystallography for Solid-State Structural Conformation (if crystalline derivatives are obtained)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
However, the structural characteristics of related molecules can provide valuable insights. For instance, crystallographic studies on more complex derivatives containing the bromo-methyl-benzene core reveal important conformational features. A study on 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene, a larger derivative, showed that the dihedral angle between its two phenyl rings is 85.72°. researchgate.net The crystal packing in this particular derivative was stabilized by Van der Waals forces, with no classical hydrogen bonds present. researchgate.net Such analyses of crystalline derivatives are crucial for understanding how the this compound scaffold orients itself in a solid state and what types of non-covalent interactions govern its packing.
Should crystalline derivatives of this compound be synthesized, X-ray crystallography would provide unequivocal proof of their solid-state conformation. Below is an example of crystallographic data that might be obtained for such a derivative, based on published data for a related compound. researchgate.net
Table 2: Example Crystallographic Data for a Structurally Related Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.4820 |
| b (Å) | 20.8088 |
| c (Å) | 12.2189 |
| **β (°) ** | 94.570 |
| **Volume (ų) ** | 1135.97 |
| Z | 4 |
This data illustrates the level of detail that X-ray crystallography can provide, defining the unit cell of a crystal and the arrangement of molecules within it.
Computational and Theoretical Investigations of 4 Bromo 1 Fluoromethyl 2 Methylbenzene
Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the molecular properties of compounds like 4-Bromo-1-(fluoromethyl)-2-methylbenzene. DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be used for more precise calculations, albeit at a greater computational expense.
Geometry Optimization and Conformational Analysis
A foundational step in any computational study is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. A conformational analysis would also be necessary to identify the most stable rotamers, particularly concerning the orientation of the fluoromethyl group relative to the benzene (B151609) ring.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C-Br | Data not available |
| C-F | Data not available | |
| C-C (ring) | Data not available | |
| C-H | Data not available | |
| Bond Angle | C-C-C (ring) | Data not available |
| H-C-H | Data not available | |
| Dihedral Angle | C-C-C-C (ring) | Data not available |
Prediction of Vibrational Frequencies and Spectroscopic Parameters for Comparison with Experimental Data
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. A comparison of the calculated vibrational frequencies with experimentally obtained spectra can help to confirm the structure of the synthesized compound and to provide a detailed assignment of the vibrational modes.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretching (aromatic) | Data not available |
| C-H stretching (methyl) | Data not available |
| C-F stretching | Data not available |
| C-Br stretching | Data not available |
| C=C stretching (ring) | Data not available |
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red regions indicate areas of high electron density (electronegative) and are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (electropositive) and are prone to nucleophilic attack. For this compound, the MEP map would highlight the electronegative character of the fluorine and bromine atoms and the potential reactivity sites on the aromatic ring.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. NBO analysis can quantify the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs, which is a measure of intramolecular charge transfer and hyperconjugative interactions. These interactions contribute to the stability of the molecule.
Table 4: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Analysis of Atomic Charges and Electrophilicity/Nucleophilicity Indices
The presence of a bromine atom on the aromatic ring is anticipated to have a dual electronic effect. Through induction, its electronegativity withdraws electron density from the benzene ring. Conversely, through resonance, its lone pairs can donate electron density to the ring. For bromine, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring towards electrophilic attack.
The fluoromethyl group (-CH₂F) is primarily an inductively electron-withdrawing group due to the high electronegativity of the fluorine atom. This effect would further decrease the electron density of the benzene ring.
The methyl group (-CH₃) is a weak electron-donating group through hyperconjugation and induction, which would slightly counteract the electron-withdrawing effects of the bromine and fluoromethyl substituents.
A comprehensive analysis using methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Quantum Theory of Atoms in Molecules (QTAIM) would be necessary to quantify the partial atomic charges on each atom. Such an analysis would likely show a significant negative charge on the fluorine atom and the bromine atom, with the carbon atoms of the aromatic ring bearing varying degrees of partial positive or negative charges depending on their position relative to the substituents.
Similarly, global reactivity descriptors like chemical potential, hardness, and electrophilicity index, as well as local reactivity descriptors like Fukui functions, would need to be calculated to quantitatively assess the electrophilic and nucleophilic character of different sites within the molecule. It is expected that the electron-withdrawing nature of the substituents would impart a significant electrophilic character to the molecule.
Reaction Mechanism Studies and Transition State Identification
Specific theoretical studies on the reaction mechanisms involving this compound, including the identification of transition states, are not prominently featured in published research. However, general principles of organic chemistry and computational studies on related molecules can provide insights into its potential reactivity.
For instance, reactions involving the benzylic position (the -CH₂F group) would likely proceed through mechanisms that can accommodate the electronic effects of the fluorine and the aromatic ring. Nucleophilic substitution at the benzylic carbon would be a plausible reaction pathway. Computational studies would be instrumental in determining whether such reactions follow an Sₙ1 or Sₙ2 mechanism by locating the corresponding transition states and intermediates and calculating their relative energies.
Electrophilic aromatic substitution reactions on the benzene ring would be influenced by the directing effects of the existing substituents. The methyl group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. The fluoromethyl group is expected to be a meta-director due to its strong electron-withdrawing nature. The interplay of these directing effects would determine the regioselectivity of substitution. Quantum chemical calculations could elucidate the preferred sites of electrophilic attack by modeling the potential energy surfaces for the formation of sigma complexes at different positions on the ring and identifying the lowest energy transition states.
Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Dynamic Behavior
There is a notable absence of published molecular dynamics (MD) simulation studies specifically focused on this compound. MD simulations could provide valuable insights into the intermolecular interactions and dynamic behavior of this compound in various environments.
In a condensed phase (liquid or solid), one would expect dipole-dipole interactions to be significant due to the polar C-F and C-Br bonds. London dispersion forces would also play a crucial role, influenced by the molecule's size and shape. The aromatic ring could participate in π-π stacking interactions with other aromatic molecules.
MD simulations could be employed to calculate various properties, such as the radial distribution functions, to understand the local ordering of molecules. Furthermore, transport properties like diffusion coefficients and viscosity could be predicted from the simulation trajectories. In a biological context, MD simulations could be used to study the interactions of this compound with biomolecules such as proteins or DNA, providing insights into its potential biological activity.
QSAR (Quantitative Structure-Activity Relationship) Studies Focused on Chemical Property Prediction
Specific Quantitative Structure-Activity Relationship (QSAR) models developed for or including this compound are not found in the available literature. QSAR methodologies establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property.
To conduct a QSAR study on a series of compounds including this compound, a dataset of molecules with known activities or properties would be required. A variety of molecular descriptors would then be calculated for each compound. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, connectivity indices, etc.
3D descriptors: Molecular shape indices, van der Waals volume, etc.
Physicochemical descriptors: LogP (lipophilicity), polarizability, dipole moment, etc.
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or random forests (RF) would then be used to build a model that correlates these descriptors with the observed activity or property.
For this compound, a QSAR model could potentially predict properties such as its toxicity, environmental fate, or a specific biological activity, based on its calculated descriptors. However, without relevant experimental data and a specific QSAR study, any such prediction remains speculative.
Synthesis and Diverse Applications of Derivatives and Analogs of 4 Bromo 1 Fluoromethyl 2 Methylbenzene
Rational Design and Synthesis of Chemically Modified Analogs
The rational design of analogs based on the 4-Bromo-1-(fluoromethyl)-2-methylbenzene scaffold focuses on leveraging its distinct functional groups. The bromine atom provides a handle for metal-catalyzed cross-coupling reactions, the fluoromethyl group allows for modifications through nucleophilic substitution or by altering the electronic properties of the molecule, and the methyl group influences the steric and electronic environment of the benzene (B151609) ring.
While specific literature detailing the synthesis of this compound (CAS 1824142-81-5) is not abundant, its synthesis can be rationally designed based on established organofluorine chemistry principles and analogous transformations. A common and effective strategy for introducing a monofluoromethyl group involves the fluorination of a corresponding alcohol or a more reactive leaving group. For instance, a plausible synthetic pathway could commence with the commercially available 4-bromo-2-methylbenzyl alcohol. This precursor can be converted to a sulfonate ester (e.g., tosylate or mesylate) to create a good leaving group, which is then displaced by a fluoride (B91410) ion using a suitable fluoride source like potassium fluoride or a milder amine-HF complex.
Alternatively, a route analogous to the synthesis of its chloro- and bromo-methyl counterparts can be envisioned. The synthesis of 4-bromo-1-(chloromethyl)-2-methylbenzene (B3118608) often starts from (4-bromo-2-methyl-phenyl)methanol. Following this precedent, one could synthesize the target compound by treating the same alcohol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. These reagents are specifically designed to convert alcohols to fluorides under relatively mild conditions.
The design of chemically modified analogs often involves replacing the bromine atom via cross-coupling reactions to introduce new aryl, alkyl, or vinyl groups. Further modifications can include functionalization of the methyl group or altering the substitution pattern on the aromatic ring to fine-tune the steric and electronic properties for specific applications.
Applications as Building Blocks in Advanced Organic Synthesis
The utility of this compound stems from the orthogonal reactivity of its functional groups. The carbon-bromine bond is readily activated by transition metal catalysts, particularly palladium, for a wide array of cross-coupling reactions. Simultaneously, the fluoromethyl group can engage in different chemical transformations or serve to modulate the properties of the final product.
Precursors for Polymer Chemistry and Advanced Materials Science
In the realm of materials science, functionalized aromatic compounds are crucial as monomers for the synthesis of high-performance polymers. While specific polymers derived directly from this compound are not extensively documented, its structure is highly conducive for such applications. It can be envisaged as a monomer in polycondensation reactions. For example, conversion of the bromine to a boronic acid or ester would create a monomer suitable for Suzuki polycondensation. The presence of the fluoromethyl group can enhance the thermal stability, solubility, and dielectric properties of the resulting polymers, making them potentially suitable for applications in electronics and aerospace.
Use in the Synthesis of Ligands for Catalysis
The development of novel ligands is critical for advancing transition metal catalysis. The this compound scaffold is an attractive starting point for ligand synthesis. The bromine atom can be readily converted into a coordinating group, such as a phosphine, through reactions with diphenylphosphine (B32561) or by a multi-step sequence involving lithiation followed by quenching with a chlorophosphine. The fluoromethyl and methyl groups on the aromatic backbone provide a specific steric and electronic environment around the coordinating atom, which can influence the activity and selectivity of the resulting metal complex. The fluorine atom, due to its high electronegativity, acts as a weak electronic withdrawing group, which can modulate the electron density on the donor atom of the ligand and, consequently, the catalytic properties of the metal center.
Role as Intermediates in the Construction of Complex Molecular Architectures
Perhaps the most significant application of bromo-aromatic compounds is their role as intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The bromine atom serves as a versatile anchor point for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond-forming reactions like the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
For example, a common synthetic strategy would involve a Suzuki coupling reaction between this compound and a suitable boronic acid or ester to construct a biaryl system, a common motif in many biologically active compounds. The fluoromethyl group is often incorporated into drug candidates to improve metabolic stability, enhance binding affinity, and increase lipophilicity, which can improve cell membrane permeability. The use of structurally similar compounds, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, as intermediates in the synthesis of biologically active compounds underscores the importance of such halogenated building blocks. researchgate.net
Structure-Reactivity and Structure-Property Relationships in Derivatives
The chemical reactivity and physical properties of derivatives of this compound are intrinsically linked to its substitution pattern.
Reactivity of the Bromine Atom: The primary site of reactivity is the carbon-bromine bond, which is susceptible to oxidative addition by low-valent transition metals, initiating cross-coupling cycles. The reaction rates can be influenced by the electronic nature of the other substituents, although the effect of the -CH2F and -CH3 groups is relatively modest compared to strongly activating or deactivating groups.
Influence of the Fluoro- and Methyl Groups: The fluoromethyl group (-CH2F) is moderately electron-withdrawing due to the electronegativity of fluorine. This is in contrast to the strongly electron-withdrawing nature of a trifluoromethyl group (-CF3), which is known to significantly impact the properties of aromatic systems. innospk.com The methyl group (-CH3) is weakly electron-donating and provides steric bulk at the ortho position, which can influence the conformation of derivatives and the accessibility of adjacent reaction sites.
Below is a table summarizing the key properties of the parent compound.
| Property | Value |
| CAS Number | 1824142-81-5 |
| Molecular Formula | C8H8BrF |
| Molecular Weight | 203.05 g/mol |
| IUPAC Name | This compound |
Future Research Directions and Perspectives
Development of More Sustainable and Efficient Synthetic Routes for Highly Substituted Aromatic Systems
The synthesis of polysubstituted aromatic compounds, such as 4-Bromo-1-(fluoromethyl)-2-methylbenzene, traditionally relies on multi-step processes that can generate significant chemical waste. scranton.edupaperpublications.org Future research is increasingly directed towards the principles of green chemistry, aiming to develop synthetic pathways that are more sustainable, efficient, and economically viable. rsc.orgepitomejournals.com
A primary goal is the reduction of hazardous substances and by-products. epitomejournals.com This involves exploring alternative reaction media, such as water or bio-based solvents, and utilizing renewable starting materials. rsc.orgucl.ac.uk For instance, methodologies are being developed to synthesize aromatic compounds from biomass-derived furfural (B47365) derivatives, offering a sustainable alternative to petrochemical feedstocks. ucl.ac.uk Another key area is the development of one-pot or cascade reactions, which combine multiple synthetic steps into a single operation, thereby reducing solvent usage, energy consumption, and purification efforts. rsc.org Organocatalytic benzannulation, for example, represents an efficient method for assembling structurally diverse aromatic systems under mild conditions. rsc.org
The efficiency of these syntheses can be further enhanced by improving atom economy—the concept of maximizing the incorporation of atoms from the reactants into the final product. paperpublications.org This contrasts with traditional methods like electrophilic aromatic substitution, which can have limitations regarding selectivity and waste generation. scranton.edu
| Sustainability Strategy | Key Objectives | Potential Impact on Aromatic Synthesis |
| Green Solvents | Replace hazardous organic solvents with water, supercritical fluids, or bio-derived alternatives. epitomejournals.com | Reduced environmental pollution and health risks. |
| Renewable Feedstocks | Utilize biomass-derived materials instead of petrochemicals. rsc.orgucl.ac.uk | Decreased reliance on fossil fuels and lower carbon footprint. |
| Catalysis | Develop highly selective and recyclable catalysts (e.g., biocatalysts, nanocatalysts). rsc.org | Increased reaction efficiency, reduced energy requirements, and minimized waste. |
| Process Intensification | Employ one-pot reactions, flow chemistry, and microwave or ultrasonic assistance. paperpublications.orgrsc.org | Higher yields, shorter reaction times, and simplified operations. |
Exploration of Novel Catalytic Transformations for Fluoromethylated Benzene (B151609) Derivatives
The fluoromethyl group is a critical pharmacophore in medicinal chemistry, and developing novel methods to introduce and modify this group is a significant area of research. Future work will focus on discovering new catalytic systems that can functionalize fluoromethylated benzene derivatives like this compound with greater precision and efficiency.
Transition-metal catalysis remains a cornerstone of this research. Palladium-catalyzed cross-coupling reactions, for instance, are being refined to enable the trifluoromethylation of aryl chlorides under milder conditions. nih.gov Similarly, copper-catalyzed methods are being developed for aromatic difluoromethylation. acs.orgnih.gov A significant frontier is the direct C-H activation and functionalization of fluoroarenes. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to complex molecules. sci-hub.st Research into dual-ligand systems for palladium catalysis has shown promise in achieving high reactivity and site-selectivity in the C-H arylation of fluoroarenes. nih.gov
Beyond traditional metal catalysis, the field is expanding to include photoredox catalysis, which uses visible light to initiate radical reactions under mild conditions. nih.gov This has enabled the direct C-H difluoromethylation of heterocycles and offers potential for application to other aromatic systems. nih.gov Biocatalysis, using enzymes to perform chemical transformations, also presents a green and highly selective alternative for synthesizing and modifying complex aromatic compounds. nih.gov
| Catalytic Approach | Target Transformation | Key Advantages |
| Palladium Catalysis | Cross-coupling reactions (e.g., trifluoromethylation of aryl halides). nih.gov | High functional group tolerance, applicability to a wide range of substrates. |
| Copper Catalysis | Aromatic difluoromethylation and trifluoromethylation. acs.orgrsc.org | Use of a more abundant and less expensive metal catalyst. |
| C-H Activation | Direct functionalization of the aromatic ring without pre-activation. nih.govnih.gov | Increased atom economy and shorter synthetic routes. |
| Photoredox Catalysis | Radical-mediated transformations under visible light. nih.gov | Mild reaction conditions, high efficiency, and environmental friendliness. |
Integration of Machine Learning and AI in the Prediction of Synthetic Pathways and Reactivity
The predictive power of AI extends to reaction conditions and rates. By training models on experimental data, researchers can optimize parameters such as temperature, solvent, and catalyst choice, thereby accelerating the development process and reducing the need for extensive trial-and-error experimentation. rsc.orgijsea.com As these models become more sophisticated and are trained on larger, more diverse datasets, their ability to predict the outcomes of complex reactions involving specialized reagents will continue to improve. mdpi.com
| AI/ML Application | Description | Potential Benefit for Synthesis |
| Retrosynthesis | AI algorithms propose multi-step synthetic routes for a target molecule. chemcopilot.comacs.org | Rapid identification of viable and innovative pathways, saving time and resources. |
| Reaction Outcome Prediction | ML models predict the major product, yield, and potential by-products of a reaction. chemcopilot.comdrugtargetreview.com | Improved experimental design and avoidance of unsuccessful reactions. |
| Condition Optimization | AI suggests optimal reaction parameters (temperature, solvent, catalyst) for maximum yield. ijsea.com | Accelerated process development and increased efficiency. |
| High-Throughput Screening | AI guides automated robotic systems to test thousands of reaction conditions rapidly. ijsea.com | Faster discovery of new reactions and optimization of existing ones. |
Advanced In-situ Spectroscopic Monitoring of Reactions Involving this compound
A deep understanding of reaction mechanisms and kinetics is essential for optimizing chemical processes. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling. americanpharmaceuticalreview.commt.comspectroscopyonline.com
These process analytical technologies (PAT) provide a continuous stream of data on the concentration of reactants, intermediates, and products throughout a reaction. youtube.comyoutube.com For reactions involving sensitive or unstable species, such as organometallic intermediates in cross-coupling reactions, in-situ monitoring is particularly valuable. americanpharmaceuticalreview.com By observing the appearance and disappearance of specific spectral signatures, chemists can gain detailed mechanistic insights, identify transient intermediates, and determine reaction endpoints with high precision. researchgate.net
The application of these techniques to the synthesis and derivatization of this compound would enable the rapid optimization of reaction conditions, ensure process safety by detecting the buildup of unstable intermediates, and improve the robustness of the chemical process for scale-up. mt.comresearchgate.net For example, monitoring a halogen-lithium exchange reaction via in-situ Raman and IR can confirm the instantaneous nature of the exchange and the stability of the resulting lithiated intermediate. americanpharmaceuticalreview.com This level of process understanding is critical for developing reliable and scalable manufacturing processes. youtube.com
| Spectroscopic Technique | Information Gained | Application in Chemical Synthesis |
| In-situ FTIR Spectroscopy | Real-time concentration changes of functional groups. youtube.comyoutube.com | Monitoring reaction kinetics, identifying intermediates, determining reaction completion. |
| In-situ Raman Spectroscopy | Information on molecular backbone vibrations, crystallinity, and polymorphism. americanpharmaceuticalreview.comresearchgate.net | Tracking solid-state transformations, analyzing slurries and suspensions, monitoring reactions in aqueous media. |
| Combined Spectroscopy | Complementary data for a more complete understanding of the reaction system. americanpharmaceuticalreview.com | Elucidating complex reaction mechanisms and pathways. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromo-1-(fluoromethyl)-2-methylbenzene, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via halogenation or alkylation of aromatic precursors. For example, bromination of a fluoromethyl-substituted toluene derivative using under radical initiation (e.g., AIBN) in can introduce the bromine atom. Optimization involves adjusting reaction time, temperature (e.g., 70–80°C), and stoichiometry to minimize side products like di-brominated analogs. Monitoring via thin-layer chromatography (TLC) or GC-MS ensures purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- , , and NMR : Resolve substituent positions and confirm fluoromethyl () integration. NMR is critical for detecting fluorine environments .
- GC-MS/EI-MS : Verify molecular weight (, MW 203.05) and fragmentation patterns.
- X-ray crystallography : Resolve crystal packing and bond angles, particularly for regioselectivity studies .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic and steric effects influencing substitution reactions in this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. Exact exchange terms improve accuracy for halogenated systems . For example, fluoromethyl groups exert electron-withdrawing effects, directing bromine substitution to para positions. Solvent effects (e.g., polarizable continuum models) refine reaction pathway predictions .
Q. How do researchers resolve contradictions in regioselectivity data during cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?
- Methodological Answer : Contradictions arise from competing steric (methyl group) vs. electronic (fluoromethyl) effects. Systematic studies using:
- DOE (Design of Experiments) : Vary catalyst (Pd(PPh)), base (KCO), and solvent (toluene vs. DMF) to map yield trends.
- HPLC/GC Analysis : Quantify byproduct ratios (e.g., homo-coupled vs. cross-coupled products) .
Q. What strategies mitigate decomposition during long-term storage of this compound?
- Methodological Answer :
- Stabilization : Add radical inhibitors (e.g., BHT) to amber glass vials to prevent light-induced bromine loss.
- Storage Conditions : Maintain at 2–8°C under inert gas (Ar/N) to reduce hydrolysis of the fluoromethyl group.
- Purity Monitoring : Regular NMR checks detect degradation (e.g., free fluoride ions via NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
